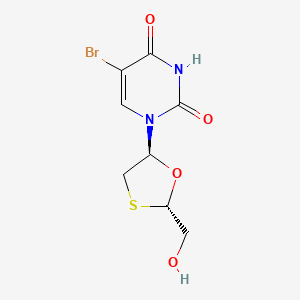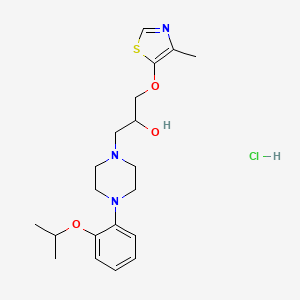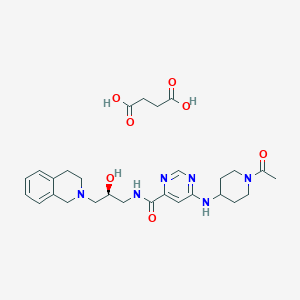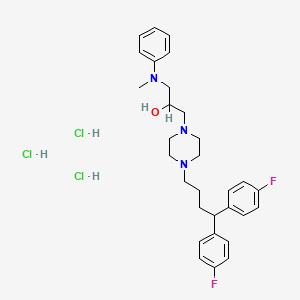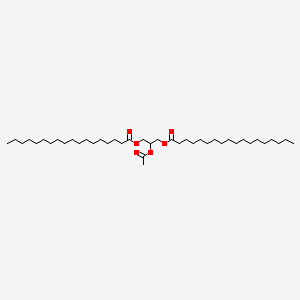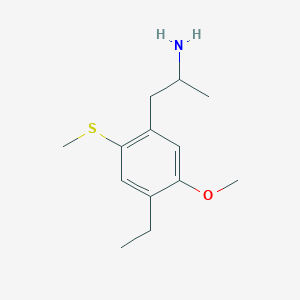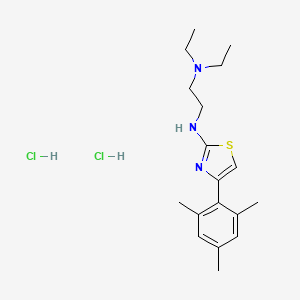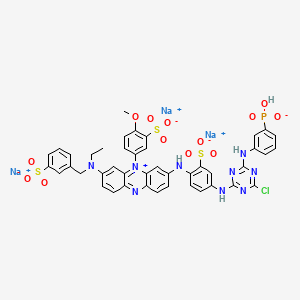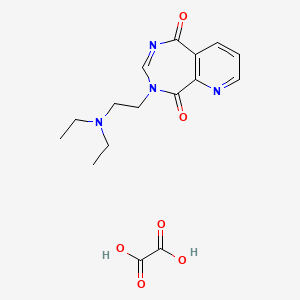
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate: is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido-diazepine core with a diethylaminoethyl side chain. The oxalate form indicates that it is combined with oxalic acid, which can influence its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate typically involves multiple steps:
Formation of the Pyrido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, which react to form the diazepine ring.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the diazepine core with diethylaminoethyl chloride or a similar reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain. Common reagents include alkyl halides and nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Applications De Recherche Scientifique
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl side chain may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Lacks the diethylaminoethyl side chain.
8-(2-(Methylamino)ethyl)-5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Contains a methylaminoethyl side chain instead of diethylaminoethyl.
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(dimethylamino)ethyl)-: Contains a dimethylaminoethyl side chain.
Uniqueness
The presence of the diethylaminoethyl side chain in 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate imparts unique properties, such as enhanced solubility and specific biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
88350-77-0 |
|---|---|
Formule moléculaire |
C16H20N4O6 |
Poids moléculaire |
364.35 g/mol |
Nom IUPAC |
8-[2-(diethylamino)ethyl]pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid |
InChI |
InChI=1S/C14H18N4O2.C2H2O4/c1-3-17(4-2)8-9-18-10-16-13(19)11-6-5-7-15-12(11)14(18)20;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
GJSHYLOYBPXGFY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C=NC(=O)C2=C(C1=O)N=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
